(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the development of palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which is used in the treatment of ER-positive and HER2-negative breast cancer .
Preparation Methods
The synthesis of tert-butyl 4-(5-methyl-7-oxo-5,6-dihydrocyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate involves several steps:
Starting Materials: The synthesis begins with 4-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester.
Reaction Conditions: The reaction mixture includes dimethylformamide (DMF), vinyl n-butyl ether, potassium carbonate (K2CO3), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Purification: The final product is obtained through purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It undergoes substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents like DMF and methanol.
Major Products: The major products depend on the specific reaction conditions but often include derivatives useful in pharmaceutical synthesis.
Scientific Research Applications
(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is used extensively in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of cell cycle regulation due to its role in the synthesis of CDK inhibitors.
Medicine: Its derivatives, like palbociclib, are used in cancer treatment, particularly for breast cancer.
Industry: It is used in the production of pharmaceutical agents and other fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of CDK inhibitors. These inhibitors function by binding to cyclin-dependent kinases, thereby preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is unique due to its specific structure and role in the synthesis of palbociclib. Similar compounds include:
- Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
- Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
- Tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C17H24N4O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 4-(5-methyl-7-oxo-5,6-dihydrocyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24N4O3/c1-11-9-12(22)14-13(11)15(19-10-18-14)20-5-7-21(8-6-20)16(23)24-17(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
FYSLHZSJYXKKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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